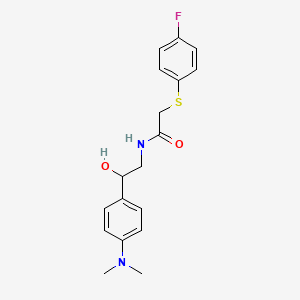

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-21(2)15-7-3-13(4-8-15)17(22)11-20-18(23)12-24-16-9-5-14(19)6-10-16/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEOEMQUIROLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the dimethylamino phenyl intermediate: Starting with a dimethylamino benzene derivative, a Friedel-Crafts acylation could be performed to introduce the acetamide group.

Introduction of the hydroxyethyl group: This could be achieved through a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

Attachment of the fluorophenyl thio group: The final step might involve a thiolation reaction where a fluorophenyl thiol is reacted with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The fluorophenyl thio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide have been explored for their potential anticancer properties. Studies have shown that modifications of the thioacetamide group can enhance cytotoxicity against various cancer cell lines. For example, thioacetamides have been linked to the inhibition of cancer cell proliferation through apoptosis induction mechanisms.

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate it may modulate NMDA receptors, which are critical in synaptic plasticity and memory formation. This modulation can be beneficial in treating neurodegenerative diseases where excitotoxicity plays a role.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of related compounds on models of Alzheimer's disease. The findings demonstrated that these compounds could reduce neuronal damage by antagonizing NMDA receptors and decreasing oxidative stress markers. This suggests that this compound may have similar protective effects.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that derivatives with similar functional groups exhibit significant antibacterial and antifungal activities. The presence of the fluorophenyl group is particularly noted for enhancing lipophilicity, which may improve membrane permeability and efficacy against microbial pathogens.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogues

Pharmacological Activities

- Antimicrobial Activity :

- Enzyme Inhibition: Quinazolinone hybrids () inhibit EGFR/BRAFV600E kinases (IC50: <1 µM), attributed to the planar quinazolinone core . The target compound’s dimethylamino group may enhance binding to charged enzyme pockets, though experimental validation is needed.

- Anti-inflammatory Activity :

Structure-Activity Relationships (SAR)

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C16H20F N2O2S

- Molecular Weight : 320.41 g/mol

The presence of both dimethylamino and fluorophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar N-substituted phenyl compounds. For instance, a study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the lipophilicity of halogenated phenyl rings, which facilitate membrane penetration .

| Compound Type | Target Pathogens | Activity Level |

|---|---|---|

| N-(4-Fluorophenyl) chloroacetamides | S. aureus, MRSA | High |

| N-(substituted phenyl)-2-chloroacetamides | E. coli, C. albicans | Moderate |

The specific compound may exhibit similar properties due to its structural analogies.

Anticancer Activity

The anticancer potential of compounds with similar structural features has been explored in various studies. For example, research on amide bond bioisosteres indicated that modifications in the amide structure could significantly enhance antiproliferative activity across different cancer cell lines, including HeLa and CEM cells . The IC50 values for these compounds varied, indicating that structural changes directly influence biological efficacy.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HeLa | Compound A | 41 ± 3 |

| CEM | Compound B | 9.6 ± 0.7 |

This suggests that the compound's unique structural elements may also contribute to its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dimethylamino group is known to enhance solubility and permeability, while the fluorophenyl group may increase binding affinity to target sites due to its electronegative nature .

Key Findings from SAR Studies

- Substituent Effects : Variations in substituents on the phenyl ring significantly affect antimicrobial potency.

- Lipophilicity : Compounds with higher lipophilicity tend to have better membrane penetration capabilities.

- Functional Group Interactions : The interaction between functional groups and biological targets can dictate the overall therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Synthesis of N-substituted Phenyl Compounds : A series of N-substituted phenyl-2-chloroacetamides were synthesized and screened for antimicrobial activity, revealing that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria .

- Antitumor Activity Evaluation : A study assessing a range of amide derivatives showed that modifications could lead to improved selectivity against cancer cell lines, suggesting that similar modifications might benefit this compound .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide?

The synthesis of this compound requires precise control of reaction conditions to achieve high yields and purity. Key parameters include:

- Temperature : Exothermic reactions (e.g., thioether bond formation) may require cooling to 0–5°C to prevent side reactions .

- pH : Acidic or basic conditions must be adjusted to stabilize intermediates; for example, coupling reactions often use triethylamine as a base to deprotonate thiol groups .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of aromatic intermediates .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation improves reaction efficiency .

Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the compound at >95% purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify key functional groups (e.g., dimethylamino protons at δ ~2.8 ppm, fluorophenyl aromatic protons at δ ~7.2 ppm) and confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragments corresponding to the acetamide and thioether moieties .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and detects trace impurities .

Advanced: What in silico strategies are used to predict interactions between this compound and biological targets?

Advanced computational methods include:

- Molecular docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., kinase domains) by simulating ligand-receptor interactions. The fluorophenyl-thioacetamide group often shows strong hydrophobic binding to ATP pockets .

- QSAR modeling : Quantitative structure-activity relationship models correlate substituent effects (e.g., dimethylamino group’s electron-donating capacity) with bioactivity .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting hydrogen bonds between the hydroxyethyl group and catalytic residues .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., variable IC50 values)?

Contradictions in bioactivity data may arise from assay design or compound handling:

- Dose-response validation : Repeat assays with a 10-point dilution series (e.g., 0.1–100 μM) to ensure reproducibility. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility optimization : Use DMSO stocks at ≤0.1% v/v to prevent aggregation. Confirm solubility in assay buffers via dynamic light scattering (DLS) .

- Target specificity profiling : Screen against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites contribute to observed activity .

Basic: What methods are recommended for evaluating the compound’s solubility and formulation in preclinical studies?

- Solubility screening : Use the shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (e.g., FaSSIF/FeSSIF) .

- Lipophilicity assessment : Measure logP via HPLC (e.g., C18 column, isocratic elution) to guide lipid-based formulation design .

- Nanoparticle formulation : For poor aqueous solubility, use antisolvent precipitation with poloxamers or PEGylation to enhance bioavailability .

Advanced: How can researchers elucidate the metabolic pathways of this compound in vitro?

- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify hydroxylated or N-demethylated metabolites via LC-MS/MS .

- Phase II metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors in hepatocyte suspensions .

- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Basic: What are the best practices for stable isotopic labeling of this compound for tracer studies?

- C/N labeling : Introduce isotopes during synthesis (e.g., using C-acetic anhydride for the acetamide group) to track metabolic fate via NMR or MS .

- Deuterium labeling : Replace exchangeable protons (e.g., hydroxyethyl group) with deuterium to study hydrogen-bonding interactions in target binding .

Advanced: How can cryo-EM or X-ray crystallography be applied to study this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.